3-Bromo-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene
Beschreibung
3-Bromo-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene is a spirocyclic compound featuring a bromine substituent at position 3 and a carbobenzyloxy (Cbz) protecting group at position 6. Its 1-oxa-2,7-diazaspiro[4.5]dec-2-ene core combines a heterocyclic oxygen atom and two nitrogen atoms within a spiro-fused bicyclic system. The bromine atom enhances electrophilic reactivity, while the Cbz group stabilizes the amine functionality, making this compound versatile in synthetic chemistry and drug discovery.
Eigenschaften
Molekularformel |
C15H17BrN2O3 |
|---|---|
Molekulargewicht |
353.21 g/mol |
IUPAC-Name |
benzyl 3-bromo-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-9-carboxylate |
InChI |
InChI=1S/C15H17BrN2O3/c16-13-9-15(21-17-13)7-4-8-18(11-15)14(19)20-10-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2 |
InChI-Schlüssel |
ZRKDHFCNIRRXJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC(=NO2)Br)CN(C1)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene typically involves the following steps:
Formation of the Spiro Ring: The spiro ring can be formed through a cyclization reaction involving a suitable precursor. This often involves the use of a base to facilitate the cyclization.
Introduction of the Bromine Atom: The bromine atom is introduced through a bromination reaction. This can be achieved using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Protection of Functional Groups: Protecting groups, such as carbobenzyloxy (Cbz), are used to protect sensitive functional groups during the synthesis.
Industrial Production Methods
Industrial production of 3-Bromo-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify its oxidation state and functional groups.
Cyclization Reactions: Further cyclization reactions can be performed to create more complex spiro structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.
Wissenschaftliche Forschungsanwendungen
3-Bromo-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique spiro structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Wirkmechanismus
The mechanism of action of 3-Bromo-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene involves its interaction with specific molecular targets. The bromine atom and spiro structure allow it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Structural and Conformational Comparisons
3-(4-Chlorophenyl)-7-methyl-4-(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-en-1-one
- Key Features :
- Substitutents: 4-Chlorophenyl, 4-methylphenyl, and methyl groups.
- Ring Conformations :
- Dihydroisoxazole ring adopts an envelope conformation (C1 deviates by 0.350 Å from the plane) .
- Piperidone ring is in a chair conformation.
- Comparison : Unlike the target compound, this analog lacks bromine and Cbz groups but includes chlorophenyl and methylphenyl substituents. The chair conformation of the piperidone ring is a common feature, but the envelope conformation of the dihydroisoxazole ring contrasts with the target compound’s uncharacterized ring puckering.
3-(5-Nitro-2-furanyl)-1-oxa-2,4-diazaspiro[4.5]dec-2-ene (CAS 63611-84-7)
- Key Features :
- The absence of a Cbz group simplifies deprotection steps but reduces amine stability.
Spiroheterocycles with 1,3,4-Oxadiazole (e.g., 1-Acetyl-3-(2-furyl)-8-isopropyl-4-oxa-1,2,8-triazaspiro[4.5]dec-2-ene)
- Key Features :
- Comparison : These compounds exhibit broader heterocyclic diversity (e.g., triazaspiro systems) but lack halogen substituents. Higher melting points suggest greater crystallinity compared to brominated analogs.
Boc-Protected Analogs (e.g., 1-Boc-1,7-diazaspiro[4.5]decane)
- Key Features : Boc (tert-butoxycarbonyl) protecting group .
- Comparison: Boc groups are cleaved under acidic conditions, whereas Cbz deprotection requires hydrogenolysis. The Boc group offers better stability in basic environments, making it preferable for orthogonal protection strategies.
3-Bromo-1-methyl-7-azaindole
- Key Features : Synthesized via bromination of 1-methyl-7-azaindole using Br₂ in CH₂Cl₂ at 0°C to room temperature .
- The target compound’s bromine may undergo similar reactivity (e.g., Suzuki coupling).
Physicochemical and Spectroscopic Data
Table 1: Comparative Data for Selected Spirocyclic Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
